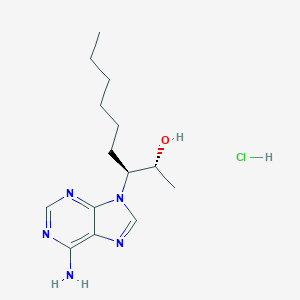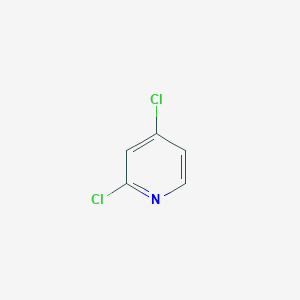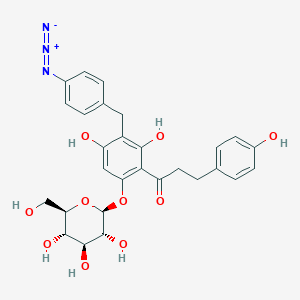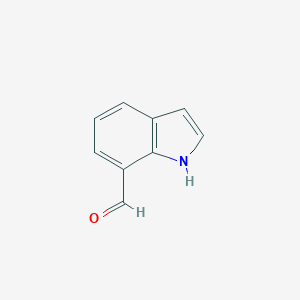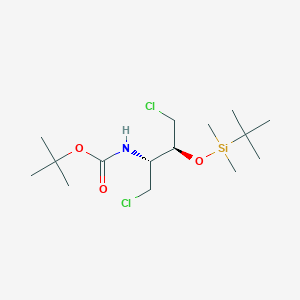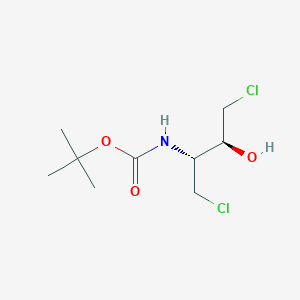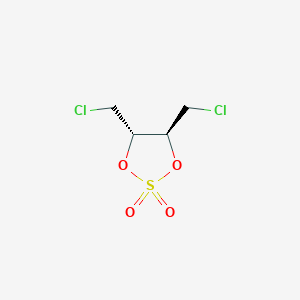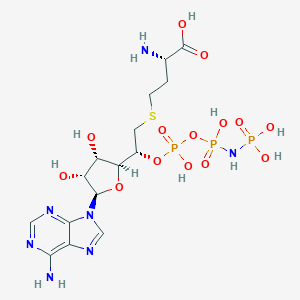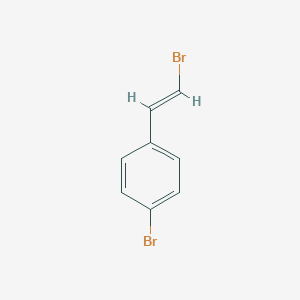
(E)-1-Bromo-4-(2-bromovinyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related brominated benzene compounds has been achieved through various methodologies. For instance, the Wittig-Horner reaction has been utilized to synthesize 1-Bromo-4-(2,2-diphenylvinyl) benzene, indicating a possible pathway for the synthesis of "(E)-1-Bromo-4-(2-bromovinyl)benzene" through similar reactions involving bromomethyl-benzene and phosphorus-based reagents (Liang Zuo-qi, 2015). Another approach involves the bottom-up synthesis of graphene nanoribbons from brominated benzene precursors, highlighting the versatility of brominated benzenes in complex organic syntheses (S. Patil et al., 2012).
Molecular Structure AnalysisX-ray crystallography has been a pivotal tool in determining the molecular structures of bromo- and bromomethyl-substituted benzenes. Studies have shown that these compounds exhibit various packing motifs in their crystal structures, influenced by Br⋯Br interactions and supported by hydrogen bonds (P. Jones et al., 2012). Such detailed structural analysis provides insight into the molecular geometry and interaction potential of "this compound."
Chemical Reactions and Properties
Brominated benzene derivatives participate in a wide range of chemical reactions, including Suzuki reactions, Diels-Alder cycloadditions, and C-H activation reactions, demonstrating their utility as intermediates in the synthesis of complex organic molecules (Christian Reus et al., 2012). These reactions underscore the reactivity and versatility of brominated benzenes in organic synthesis.
Scientific Research Applications
Synthesis of Trisubstituted Alkenes : It is used in the stereoselective synthesis of (E)-α-bromovinyl tellurides, which are key intermediates in the synthesis of trisubstituted alkenes (Huang & Wang, 1996).
Crystal Structure Applications : The compound's stable crystal structure and 5-bromo-2-hydroxyphenyl units suggest potential applications in areas requiring robust crystalline materials (Zhao, Wang, Chen, & Bi, 2008).
Molecular Electronics : It serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are important in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Synthesis of Graphene Nanoribbons : A related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, is used as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons (Patil et al., 2012).
Dendritic Molecule Synthesis : It is used in regiospecific hydrosilylation, providing an efficient route to molecular building block precursors for dendritic extension (Casado & Stobart, 2000).
Synthesis of Biaryl Compounds : 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, derived from similar compounds, are used in Diels-Alder reactions for synthesizing ortho-CF2Br-substituted biaryls (Muzalevskiy et al., 2009).
Synthesis of Alkenyl Sulfides : The iron-catalyzed cross-coupling reaction of alkyl vinyl halides, including derivatives of this compound, with thiols synthesizes alkenyl sulfides (Lin et al., 2012).
Fluorescence Applications : 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, exhibits asymmetric induction emission and high fluorescence intensity, indicating its potential in fluorescence studies (Zuo-qi, 2015).
Mechanism of Action
Mode of Action
A study suggests that (E)-4-(2-bromovinyl)phenol, a related compound, is converted to an anion in the presence of DMAP (dimethylaminopyridine). This anion then attacks the carbonyl carbon atom of an intermediate compound to form the target molecule . This suggests that (E)-1-Bromo-4-(2-bromovinyl)benzene might undergo similar reactions.
properties
IUPAC Name |
1-bromo-4-[(E)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284104 | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115665-77-5 | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



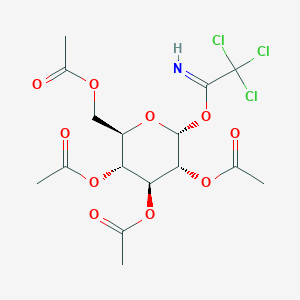
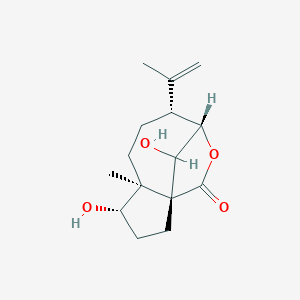
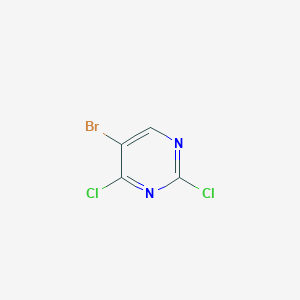
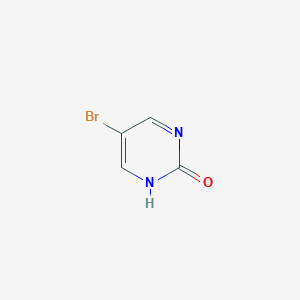
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
